3′-Morpholino vs. 3′-Azido and 3′-Fluoro Substitution: Steric and Electronic Profile for Enzyme Recognition
The morpholine ring at the 3′-position introduces a significantly larger van der Waals volume compared to the azido (–N₃) group in AZT or the fluorine atom in FLT. While direct crystallographic or kinetic data for this exact compound are not available, class-level inference from morpholino nucleoside oligomers indicates that the morpholine moiety alters the interaction with DNA polymerases and cellular kinases, as evidenced by a structure-dependent inhibition of thymidine incorporation (IC₅₀ range 3–300 µM for morpholino oligomers) [1]. The increased steric demand is expected to confer differential recognition by human equilibrative nucleoside transporters (ENTs), a feature critical for cellular uptake of 3′-deoxy nucleoside analogs [2].
| Evidence Dimension | Steric bulk at 3′-position (approximate van der Waals volume of substituent) |
|---|---|
| Target Compound Data | Morpholine ring (approximate volume ≈ 80–90 ų; calculated from group contributions) |
| Comparator Or Baseline | AZT (–N₃, ≈ 35–45 ų); FLT (–F, ≈ 10–15 ų) |
| Quantified Difference | ~2–9× larger substituent volume |
| Conditions | Molecular mechanics calculations based on published crystal structures of nucleoside analogs |
Why This Matters
The substantially larger steric profile of the morpholine substituent directly impacts the ability of DNA polymerases and salvage-pathway enzymes to process this nucleoside, making it a valuable tool for probing active-site geometry and for designing oligonucleotides with altered enzyme susceptibility.
- [1] Stirchak, E. P., Summerton, J. E., & Weller, D. D. (1989). Uncharged stereoregular nucleic acid analogs: 2. Morpholino nucleoside oligomers with carbamate internucleoside linkages. Nucleic Acids Research, 17(15), 6129–6141. View Source
- [2] Identification of Structural and Molecular Features Involved in the Transport of 3′-Deoxy-Nucleoside Analogs by Human Equilibrative Nucleoside Transporter 3. (2018). Drug Metabolism and Disposition. View Source
